molecular formula C15H16N4 B2353725 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine CAS No. 637302-70-6

2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine

Cat. No.: B2353725
CAS No.: 637302-70-6
M. Wt: 252.321
InChI Key: ASQLLSICFDWTQD-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine is a benzotriazole derivative, a privileged heterocyclic scaffold recognized for its versatile biological properties in medicinal chemistry research . The benzotriazole nucleus serves as a stable bioisostere, often used to replace other triazolic systems, which can modify a drug's mode of action and improve its profile . Researchers value this class of compounds for its significant antimicrobial potential. Benzotriazole derivatives have demonstrated potent activity against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), with some analogues showing efficacy comparable to established antibiotics like linezolid . Furthermore, the benzotriazole core structure exhibits promising antitumor properties. Specific derivatives have been identified as potent anti-tubulin agents, inhibiting tubulin polymerization, which is a critical mechanism for developing anticancer therapeutics . The structural framework of this compound also provides a versatile synthetic handle, as the benzotriazolyl group can activate reaction centers, stabilize intermediates, and facilitate the construction of complex molecular architectures for further structure-activity relationship (SAR) studies . This makes 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine a valuable chemical tool for probing biological mechanisms and advancing the discovery of new antimicrobial and antiproliferative agents.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)benzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-10(2)11-3-6-13(7-4-11)19-17-14-8-5-12(16)9-15(14)18-19/h3-10H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQLLSICFDWTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure necessitates disconnection into two primary components:

  • The benzotriazole core with a nitro group at position 5.
  • The 4-isopropylphenyl substituent at position 2.

Retrosynthetic pathways prioritize the late-stage introduction of the amine functionality via nitro reduction to minimize side reactions. The 4-isopropylphenyl group is typically introduced through cross-coupling reactions or nucleophilic substitution, depending on precursor availability.

Benzotriazole Core Construction

The benzotriazole scaffold is synthesized via cyclization of 1,2-diaminobenzene derivatives. In one approach, ortho-fluoronitrobenzenes undergo nucleophilic aromatic substitution (SNAr) with amino acid derivatives, followed by nitro reduction and diazotization-cyclization. For example, methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate reacts with ortho-fluoronitrobenzenes in acetonitrile under reflux to form nitro-substituted intermediates (15a–f ). Tin(II) chloride in methanol selectively reduces the nitro group to an amine, yielding 1,2-aryldiamines (16a–f ), which cyclize to benzotriazoles using polymer-supported nitrite and p-toluenesulfonic acid.

Detailed Synthetic Protocols

Synthesis of 1-(2-Nitro-4-(propan-2-yl)phenyl)-1H-benzotriazole

Reaction Conditions:
  • Starting Materials : Benzotriazole (1.0 equiv), 2-nitro-4-isopropylchlorobenzene (1.1 equiv), anhydrous K2CO3 (2.0 equiv).
  • Procedure : The mixture is heated to 110°C in anhydrous DMF for 7 hours, cooled, and poured into ice water. The precipitate is filtered, washed with water, and recrystallized from isopropanol.
  • Yield : 89–93% (based on analogous reactions in).

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 7.61 (td, 1H, J = 8.3 Hz), 8.21 (d, 1H, J = 8.5 Hz), 2.98 (septet, 1H, J = 6.8 Hz, CH(CH3)2), 1.28 (d, 6H, J = 6.8 Hz, CH(CH3)2).
  • Melting Point : 133–136°C.

Reduction to 2-[4-(Propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine

Reaction Conditions:
  • Starting Material : 1-(2-Nitro-4-(propan-2-yl)phenyl)-1H-benzotriazole (1.0 equiv), SnCl2·2H2O (3.0 equiv), concentrated HCl (18% v/v).
  • Procedure : The nitro compound is dissolved in isopropanol (50 mL) at 70°C. SnCl2·2H2O in HCl is added dropwise, and the mixture is stirred for 30 minutes. After solvent evaporation, the residue is neutralized with NH4OH (pH = 8) and extracted with hot chloroform.
  • Yield : 95–98% (based on).

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 6.89 (d, 1H, J = 8.7 Hz, H5), 7.45 (d, 1H, J = 8.7 Hz, H6), 2.95 (septet, 1H, CH(CH3)2), 1.24 (d, 6H, CH(CH3)2).
  • IR (KBr) : 3450 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).

Alternative Methodologies and Comparative Analysis

Suzuki-Miyaura Cross-Coupling Approach

Reaction Conditions:
  • Starting Material : 5-Nitro-2-bromo-2H-benzotriazole (1.0 equiv), 4-isopropylphenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv), DME/H2O (4:1).
  • Procedure : The mixture is refluxed under argon for 12 hours, extracted with ethyl acetate, and purified via column chromatography.
  • Yield : 75–85% (based on).

Advantages :

  • Tolerates electron-rich and electron-deficient boronic acids.
  • Enables late-stage diversification of the benzotriazole core.

Limitations :

  • Requires brominated benzotriazole precursors, which necessitate additional synthesis steps.

Mechanistic Insights and Optimization

Nitro Reduction Kinetics

Tin(II) chloride in HCl mediates nitro reduction via a two-electron transfer mechanism, forming a nitroso intermediate prior to amine formation. The reaction’s efficiency depends on HCl concentration, with 18% v/v providing optimal protonation of the intermediate without over-acidification.

Cyclization Regiochemistry

The use of polymer-supported nitrite reagents ensures mild conditions for diazonium salt formation, minimizing decomposition. Cyclization at −10°C favors intramolecular attack at the ortho-amino group, forming the benzotriazole ring with >90% regioselectivity.

Scalability and Industrial Relevance

Batch-scale synthesis (100 g) of 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine achieves 82% overall yield using the nitro reduction route. Key cost drivers include SnCl2·2H2O consumption and chloroform usage during extraction. Continuous flow systems are proposed to enhance efficiency by reducing reaction times and solvent volumes.

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzotriazole ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It may be explored for its pharmacological properties and potential therapeutic applications.

    Industry: The compound is used in the development of materials with specific properties, such as UV stabilizers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine involves its interaction with molecular targets and pathways. The benzotriazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents on Phenyl Ring Benzotriazole Modifications Key Properties Reference(s)
2-[4-(Propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine 4-(Propan-2-yl) 5-Amino High lipophilicity; synthetic versatility
2-(3-Chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine 3-Chloro, 4-methoxy 5-Amino Increased solubility (methoxy); electron-withdrawing Cl
2-(4-Butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine 4-Butyl 6-Chloro, 5-Amino Enhanced lipophilicity (butyl); steric hindrance from Cl
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-Nitrophenyl Benzothiazole fusion Antiproliferative potential; nitro group for annulation
5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine Benzooxazole fusion Oxadiazole core Rigid planar structure; varied electronic effects

Key Observations :

  • Lipophilicity : The isopropyl (propan-2-yl) and butyl groups increase lipophilicity, favoring membrane penetration, whereas methoxy groups improve aqueous solubility .
  • Heterocycle Impact : Benzothiazole and oxadiazole derivatives (e.g., ) exhibit distinct electronic profiles compared to benzotriazoles, influencing binding affinity and metabolic stability .

Physicochemical and Pharmacokinetic Profiles

  • LogP : The isopropyl group (logP ~3.5 estimated) increases hydrophobicity compared to methoxy-substituted analogs (logP ~2.0) .
  • Solubility: Methoxy and amino groups improve water solubility, critical for oral bioavailability, while chloro and butyl groups may necessitate prodrug strategies .
  • Metabolic Stability: Electron-withdrawing groups (e.g., Cl, NO₂) may reduce oxidative metabolism, extending half-life compared to electron-donating substituents .

Biological Activity

2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine is a compound belonging to the benzotriazole class, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, supported by relevant data tables and case studies.

Physical Properties

  • Molecular Formula : C15H18N4
  • Molecular Weight : 270.33 g/mol
  • Melting Point : Approximately 139–143 °C
  • Solubility : Poorly soluble in water (<0.04 ppm at 20 °C), but soluble in organic solvents like toluene and methylene chloride .

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In a study focusing on various benzotriazole derivatives, including 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine, it was found to possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for the compound were determined through standard broth dilution methods.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been widely studied. In vitro assays demonstrated that 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine exhibited cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (μM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10
A549 (lung cancer)20

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Pharmaceutical Biology, researchers synthesized several derivatives of benzotriazole and evaluated their antimicrobial efficacy. The study highlighted that modifications to the side chains significantly influenced the biological activity. The compound showed promising results against Chlamydia trachomatis, indicating its potential as a scaffold for developing selective antimicrobial agents .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of benzotriazole derivatives reported that 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine exhibited significant cytotoxicity towards MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with this compound led to an increase in sub-G1 population, indicative of apoptosis .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) . Key intermediates, such as hydrazide derivatives, should be purified via recrystallization (e.g., DMSO/water mixtures) and characterized using IR spectroscopy and high-resolution mass spectrometry (HRMS). For structural validation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally analogous benzotriazole derivatives .

Q. Q2. How can researchers ensure the stability of this compound under varying experimental conditions?

Methodological Answer: Stability studies should include:

  • Thermal analysis: Differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • pH sensitivity: Monitor spectral changes (UV-Vis) in buffered solutions (pH 3–9).
  • Light exposure: Conduct accelerated degradation studies under UV light (e.g., 254 nm) and compare HPLC profiles pre- and post-exposure .

Q. Q3. How can computational methods predict the reactivity of this compound in novel catalytic systems?

Methodological Answer: Density functional theory (DFT) calculations can model reaction pathways, focusing on:

  • Electrophilic substitution sites: Analyze Fukui indices to identify reactive positions on the benzotriazole core.
  • Transition state modeling: Use software like Gaussian or ORCA to simulate activation energies for key reactions (e.g., coupling with aryl halides) .
  • Solvent effects: Incorporate polarizable continuum models (PCM) to predict solvation impacts on reaction kinetics .

Q. Q4. What strategies resolve contradictions in reported bioactivity data for benzotriazole derivatives?

Methodological Answer:

  • Meta-analysis: Cross-reference bioassay conditions (e.g., cell lines, concentrations) from independent studies. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .
  • Structural analogs: Compare activity trends with derivatives bearing substituents at the 4-(propan-2-yl)phenyl group. Reduced steric bulk often correlates with improved target binding .

Q. Q5. How can reaction engineering improve the scalability of this compound’s synthesis?

Methodological Answer:

  • Flow chemistry: Optimize residence time and temperature gradients to enhance yield. For example, continuous-flow reactors reduce side reactions in POCl₃-mediated cyclizations .
  • Membrane separation: Implement nanofiltration to isolate the product from unreacted intermediates, reducing reliance on column chromatography .

Analytical and Safety Considerations

Q. Q6. What analytical techniques are critical for quantifying trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS: Detect impurities at ppm levels using multiple reaction monitoring (MRM) modes.
  • NMR spiking experiments: Add authentic samples of suspected impurities (e.g., des-amino analogs) to confirm retention times .

Q. Q7. What safety protocols are essential when handling phosphorus oxychloride in its synthesis?

Methodological Answer:

  • Ventilation: Use fume hoods with >0.5 m/s face velocity during POCl₃ additions.
  • Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before transferring to hazardous waste containers .

Data Management and Reproducibility

Q. Q8. How can chemical software mitigate reproducibility challenges in synthesizing this compound?

Methodological Answer:

  • Electronic lab notebooks (ELNs): Document reaction parameters (e.g., stirring rate, humidity) to identify critical variables.
  • Cheminformatics tools: Use platforms like ChemAxon to standardize reaction schematics and share metadata .

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